Cas no 868594-48-3 (Benzyl-PEG9-alcohol)

Benzyl-PEG9-alcohol is a polyethylene glycol (PEG) derivative featuring a benzyl group attached to a PEG9 spacer terminated with a hydroxyl group. This compound is valued for its hydrophilic properties, solubility in water and organic solvents, and versatile reactivity due to the terminal alcohol functionality. The PEG9 spacer enhances biocompatibility and reduces immunogenicity, making it suitable for bioconjugation, drug delivery systems, and surface modification applications. Its well-defined structure and stability under physiological conditions further contribute to its utility in pharmaceutical and material science research. The benzyl group provides additional functionalization opportunities, enabling tailored modifications for specific applications.
Benzyl-PEG9-alcohol structure
Benzyl-PEG9-alcohol structure
Product Name:Benzyl-PEG9-alcohol
CAS No:868594-48-3
MF:C25H44O10
MW:504.610869407654
MDL:MFCD24682797
CID:1090018
Update Time:2025-06-13

Benzyl-PEG9-alcohol Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
    • 2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • Benzyl-PEG9-alcohol
    • NONAETHYLENE GLYCOL MONOBENZYL ETHER
    • AK142237
    • BnO-PEG9-OH
    • Bn-PEG9-OH
    • Nonaethylene glycol monobenzyl ether
    • C25H44O10
    • ZB0931
    • Y4983
    • 2-[2-[2-[2-[2
    • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol, 1-phenyl- (9CI)
    • 28-Phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacosan-1-ol (ACI)
    • MDL: MFCD24682797
    • Inchi: 1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2
    • InChI Key: GMSWKGHIOXBMJE-UHFFFAOYSA-N
    • SMILES: OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 28
  • Complexity: 396
  • Topological Polar Surface Area: 103

Benzyl-PEG9-alcohol Pricemore >>

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Benzyl-PEG9-alcohol Production Method

Production Method 1

Reaction Conditions
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
1.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
1.3 Solvents: Methanol ;  0 °C
2.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
1.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
1.3 Solvents: Methanol ;  0 °C
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  1.5 h, 0 °C; 2.5 h, rt
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
1.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
1.3 Solvents: Methanol ;  0 °C
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  1.5 h, 0 °C; 2.5 h, rt
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  16 h, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  1.5 h, 0 °C; 2.5 h, rt
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 6

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  3 h, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 7

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  3 h, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2.5 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 d, rt
2.2 Reagents: Water Solvents: Diethyl ether ;  rt → 0 °C; 0 °C
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 12, rt
Reference
Synthesis of bifunctional integrin-binding peptides containing PEG spacers of defined length for non-viral gene delivery
Pilkington-Miksa, Michael A.; et al, European Journal of Organic Chemistry, 2008, (17), 2900-2914

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 12, rt
Reference
Synthesis of bifunctional integrin-binding peptides containing PEG spacers of defined length for non-viral gene delivery
Pilkington-Miksa, Michael A.; et al, European Journal of Organic Chemistry, 2008, (17), 2900-2914

Production Method 10

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  1.5 h, 0 °C; 2.5 h, rt
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 d, rt
1.2 Reagents: Water Solvents: Diethyl ether ;  rt → 0 °C; 0 °C
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 12, rt
Reference
Synthesis of bifunctional integrin-binding peptides containing PEG spacers of defined length for non-viral gene delivery
Pilkington-Miksa, Michael A.; et al, European Journal of Organic Chemistry, 2008, (17), 2900-2914

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
1.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
1.3 Solvents: Methanol ;  0 °C
2.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 13

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  rt
1.2 5 min, rt; 2 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 14

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Potassium iodide Solvents: Dichloromethane ;  rt
1.2 5 min, rt; 2 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 15

Reaction Conditions
1.1 Solvents: Pyridine ;  30 min, 0 °C
1.2 Solvents: Pyridine ;  0 °C; 5 - 17 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 16

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Potassium iodide Solvents: Toluene ;  rt; 17 h, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  1.5 h, 0 °C; 2.5 h, rt
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Production Method 17

Reaction Conditions
1.1 Solvents: Pyridine ;  30 min, 0 °C
1.2 Solvents: Pyridine ;  0 °C; 5 - 17 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 20 - 24 h, rt
2.2 Solvents: Tetrahydrofuran ;  70 - 76 h, rt
2.3 Solvents: Methanol ;  0 °C
3.1 -
Reference
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; et al, Journal of Organic Chemistry, 2004, 69(3), 639-647

Benzyl-PEG9-alcohol Raw materials

Benzyl-PEG9-alcohol Preparation Products

Benzyl-PEG9-alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:868594-48-3)Benzyl-PEG9-alcohol
Order Number:A863016
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:38
Price ($):151.0/714.0
Email:sales@amadischem.com

Additional information on Benzyl-PEG9-alcohol

Benzyl-PEG9-alcohol (CAS No. 868594-48-3): An Overview of a Versatile Compound in Biomedical Applications

Benzyl-PEG9-alcohol (CAS No. 868594-48-3) is a synthetic compound that has gained significant attention in the biomedical and pharmaceutical industries due to its unique properties and potential applications. This compound, also known as benzyl polyethylene glycol alcohol, is a member of the polyethylene glycol (PEG) family, which is widely used in various fields, including drug delivery, bioconjugation, and surface modification.

The structure of Benzyl-PEG9-alcohol consists of a benzyl group attached to a PEG chain with nine ethylene oxide units. The benzyl group provides hydrophobicity and aromatic stability, while the PEG chain offers hydrophilicity and biocompatibility. This combination makes Benzyl-PEG9-alcohol an ideal candidate for various biomedical applications, particularly in the development of drug delivery systems and surface coatings.

One of the key advantages of Benzyl-PEG9-alcohol is its ability to enhance the solubility and stability of hydrophobic drugs. Recent studies have shown that PEGylation, the process of attaching PEG chains to molecules, can significantly improve the pharmacokinetic properties of drugs. For instance, a study published in the Journal of Controlled Release demonstrated that PEGylation of anticancer drugs using Benzyl-PEG9-alcohol resulted in enhanced solubility, prolonged circulation time, and reduced toxicity compared to non-PEGylated counterparts.

In addition to drug delivery, Benzyl-PEG9-alcohol has shown promise in bioconjugation applications. Bioconjugation involves the chemical linking of biomolecules to other molecules or surfaces to create functionalized materials with specific properties. The hydroxyl group at the end of the PEG chain in Benzyl-PEG9-alcohol can be easily modified through various chemical reactions, such as esterification or etherification, making it a versatile platform for conjugating proteins, antibodies, and other biomolecules. This has led to its use in developing targeted drug delivery systems and diagnostic tools.

The biocompatibility and low immunogenicity of PEG make Benzyl-PEG9-alcohol an attractive choice for surface modification applications. Surface modification involves altering the surface properties of materials to improve their performance in biological environments. For example, coating medical devices with Benzyl-PEG9-alcohol can reduce protein adsorption and cell adhesion, thereby minimizing biofouling and improving device longevity. A recent study published in the Biomaterials Science journal highlighted the effectiveness of using Benzyl-PEG9-alcohol to modify the surfaces of implantable devices, resulting in reduced inflammation and improved biocompatibility.

The synthesis of Benzyl-PEG9-alcohol typically involves a multi-step process that includes the polymerization of ethylene oxide to form PEG and subsequent functionalization with a benzyl group. The purity and quality control of this compound are crucial for its successful application in biomedical research. High-purity grades of Benzyl-PEG9-alcohol are available from specialized chemical suppliers, ensuring consistent performance in various applications.

In conclusion, Benzyl-PEG9-alcohol (CAS No. 868594-48-3) is a versatile compound with significant potential in biomedical and pharmaceutical applications. Its unique combination of hydrophobic and hydrophilic properties makes it an excellent candidate for drug delivery systems, bioconjugation, and surface modification. Ongoing research continues to explore new avenues for its use, further solidifying its importance in advancing medical technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:868594-48-3)Benzyl-PEG9-alcohol
A863016
Purity:99%/99%
Quantity:1g/5g
Price ($):151.0/714.0
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